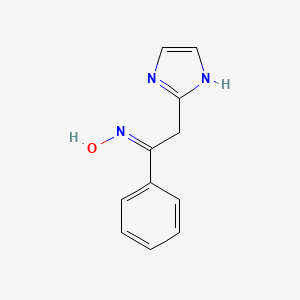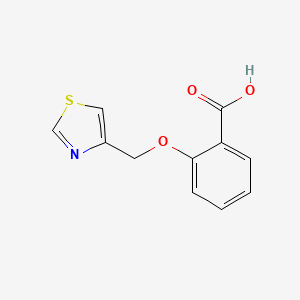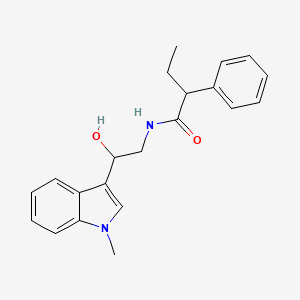
N-(2-羟基-2-(1-甲基-1H-吲哚-3-基)乙基)-2-苯基丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide is a complex organic compound that features an indole moiety, a phenyl group, and a butanamide structure. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
科学研究应用
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors can be the primary targets of the compound “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide”.
Mode of Action
The mode of action of indole derivatives generally involves their interaction with these targets, leading to various biological responses . The specific interactions of “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide” with its targets would depend on the specific structure and properties of the compound.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide” would depend on its specific targets and mode of action.
Result of Action
The molecular and cellular effects of the action of “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide” would be the result of its interactions with its targets and the subsequent changes in biochemical pathways .
生化分析
Biochemical Properties
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced cell proliferation and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s delivery and efficacy in therapeutic applications .
Subcellular Localization
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide exhibits specific subcellular localization, which influences its activity and function . The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with specific biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with appropriate amines under specific conditions . The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenyl and indole groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce simpler amine derivatives .
相似化合物的比较
Similar Compounds
Similar compounds include other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions.
2-(1-methyl-1H-indol-3-yl)acetic acid: A precursor in the synthesis of various indole derivatives.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-16(15-9-5-4-6-10-15)21(25)22-13-20(24)18-14-23(2)19-12-8-7-11-17(18)19/h4-12,14,16,20,24H,3,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIHQFGUOYDGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-ethylphenyl)-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2574996.png)
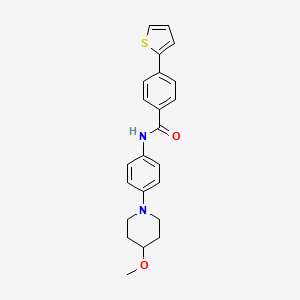


![4-(5-Isopropylbenzo[d]oxazol-2-yl)aniline](/img/structure/B2575005.png)
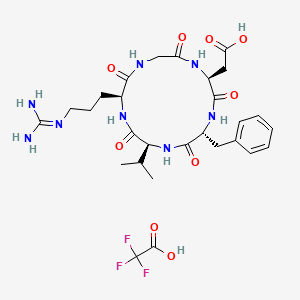
![10-(4-chlorobenzenesulfonyl)-N-(4-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2575010.png)

![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)
![N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575014.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2575015.png)
![N-(2-ethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2575016.png)
